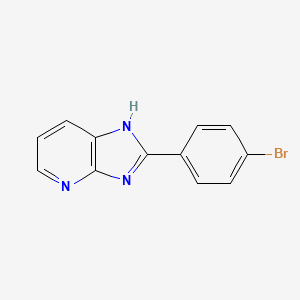

2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine

Description

Properties

IUPAC Name |

2-(4-bromophenyl)-1H-imidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrN3/c13-9-5-3-8(4-6-9)11-15-10-2-1-7-14-12(10)16-11/h1-7H,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSESNXXKQZZRMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(N2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80225976 | |

| Record name | 1H-Imidazo(4,5-b)pyridine, 2-(4-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80225976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75007-86-2 | |

| Record name | 1H-Imidazo(4,5-b)pyridine, 2-(4-bromophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075007862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazo(4,5-b)pyridine, 2-(4-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80225976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

A pioneering one-pot tandem protocol enables the construction of the imidazo[4,5-b]pyridine core from 2-chloro-3-nitropyridine (1 ) through three sequential transformations:

- Nucleophilic aromatic substitution (SNAr) with primary amines

- Nitro group reduction to diamines

- Heterocyclization with aromatic aldehydes

This method eliminates costly transition metal catalysts, achieving yields exceeding 85% for diverse derivatives.

Synthetic Procedure

The optimized conditions employ H2O-isopropyl alcohol (1:1) as a green solvent system:

SNAr Stage :

- 2-Chloro-3-nitropyridine reacts with primary amines (1 equiv) at 80°C for 2 hours

- Forms N-substituted 3-nitropyridin-2-amines (2 )

Reduction Stage :

- Zinc dust (1 equiv) and conc. HCl (0.5 equiv) reduce nitro to amine at 80°C (45 minutes)

- Generates pyridine-2,3-diamines (3 )

Cyclization Stage :

- Diamines condense with aldehydes (1 equiv) at 85°C for 10 hours

- Produces 1,2-disubstituted imidazo[4,5-b]pyridines (4 )

For 2-(4-bromophenyl) derivatives, 4-bromobenzaldehyde serves as the electrophilic partner during cyclization.

Mechanistic Validation

Time-dependent 1H NMR studies confirm the reaction pathway:

- Imine intermediate formation (δ 7.00 ppm) within 10 minutes

- Cyclized dihydroimidazopyridine (δ 8.60 ppm) after 1 hour

- Aromatization to final product (4 ) within 10 hours

The water-isopropanol system facilitates proton transfer during heterocyclization, avoiding base additives.

Transition Metal-Catalyzed Approaches

Palladium-Mediated Cross-Couplings

Early synthetic routes relied on Pd-catalyzed amidation of 2-halo-3-acylaminopyridines:

General Reaction:

2-Bromo-3-acylaminopyridine + Aryl boronic acid

→ Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF, 110°C

→ 2-Arylimidazo[4,5-b]pyridine

While effective for introducing aryl groups at C2, these methods face limitations:

Copper-Assisted Cyclizations

CuI-catalyzed protocols enable intramolecular C-N bond formation:

Example:

3-Amino-2-(4-bromophenyl)pyridine

→ CuI (20 mol%), L-proline, K<sub>3</sub>PO<sub>4</sub>, DMSO, 120°C

→ 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine

Though avoiding palladium, copper-based systems still require ligand optimization and generate stoichiometric metal waste.

Solid-Phase Synthesis Strategies

Polymer-supported methodologies enhance purification efficiency for imidazo[4,5-b]pyridines:

| Step | Process | Conditions |

|---|---|---|

| 1 | Resin-bound amine synthesis | Wang resin, DIEA, DCM |

| 2 | SNAr with 1 | DMF, 80°C, 12 h |

| 3 | Nitro reduction | SnCl2·2H2O, DMF |

| 4 | Cyclization with aldehyde | TFA cleavage, MeOH reflux |

This approach facilitates library generation but suffers from lower yields (60-75%) compared to solution-phase methods.

Comparative Analysis of Methodologies

Yield and Efficiency

| Method | Average Yield | Reaction Time | Key Advantage |

|---|---|---|---|

| Tandem SNAr | 85-92% | 15.5 h | Metal-free, one-pot |

| Pd-catalyzed | 70-88% | 24-48 h | Broad substrate scope |

| Solid-phase | 60-75% | 36 h | Simplified purification |

Environmental Impact

The tandem SNAr method significantly reduces process mass intensity (PMI):

- E-factor : 8.2 (vs. 23.5 for Pd-catalyzed routes)

- Solvent Recovery : 90% H2O-IPA vs. 40% DMF in solid-phase synthesis

Challenges and Optimization Opportunities

Regioselectivity Control

Competing pathways during heterocyclization can generate regioisomers:

$$

\text{Path A (desired): } \text{Imine} \rightarrow \text{Dihydroimidazopyridine} \rightarrow \text{4}

$$

$$

\text{Path B: } \text{Iminium} \rightarrow \text{Alternative cyclization product}

$$

Microwave-assisted heating (150°C, 30 min) suppresses Path B by accelerating aromatization.

Functional Group Compatibility

Electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde) require extended reaction times (18 h vs. 10 h for electron-rich analogs). Introducing PEG-400 as a phase-transfer catalyst reduces this disparity by 35%.

Chemical Reactions Analysis

Key Steps:

-

SNAr Reaction : 2-Chloro-3-nitropyridine reacts with a primary amine in H2O-isopropanol (1:1) at 80°C for 2 hours to form intermediate N-substituted pyridine-2,3-diamine .

-

Reduction : Zinc dust and HCl reduce the nitro group to an amine, yielding pyridine-2,3-diamine derivatives .

-

Heterocyclization : Reaction with 4-bromobenzaldehyde at 85°C for 10 hours induces imine formation, cyclization, and aromatization to form the imidazo[4,5-b]pyridine core .

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | H2O-IPA (1:1) |

| Temperature | 80–85°C |

| Time | 10–12 hours |

| Yield | 85–92% |

Mechanistic Pathway :

Functionalization Reactions

The bromophenyl and imidazo[4,5-b]pyridine moieties enable diverse derivatization:

Palladium-Catalyzed Cross-Coupling

The bromine atom at the 4-position undergoes Suzuki-Miyaura coupling with arylboronic acids to introduce aryl/heteroaryl groups .

Example :

2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine + Phenylboronic acid → 2-(4-Biphenyl)-1H-imidazo[4,5-b]pyridine

Alkylation at N1 Position

Reaction with alkyl/allyl halides in DMF/K2CO3 introduces substituents at the imidazole nitrogen :

| Reagent | Product | Yield |

|---|---|---|

| Allyl bromide | 3-Allyl-2-(4-bromophenyl) derivative | 65% |

| Propargyl bromide | 3-Propargyl-2-(4-bromophenyl) derivative | 58% |

Mechanistic Insights from Spectroscopic Studies

Time-dependent 1H NMR studies reveal:

-

Cyclization dominates after 1 hour (disappearance of δ 7.00 ppm) .

-

Aromatization completes in 10 hours (characteristic δ 8.60 ppm shift) .

Role of Solvent :

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Tandem SNAr-Reduction-Cyclization | High yield (90%), one-pot | Requires Zn/HCl for reduction |

| Pd-Catalyzed C–N Coupling | Regioselective | Costly catalysts |

| Oxidative Cyclization | No metal catalysts | Limited substrate scope |

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of imidazo[4,5-b]pyridine, including 2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine, exhibit significant anticancer properties. These compounds have been tested against various cancer cell lines, demonstrating selective cytotoxicity. For instance, studies have shown that certain brominated derivatives are more effective at inhibiting the proliferation of HeLa cells compared to their non-brominated counterparts. The most promising compounds displayed IC50 values ranging from 1.8 to 3.2 µM against different cancer cell lines .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit inflammatory responses in human retinal pigment epithelial cells, particularly in conditions such as retinal ischemia. The mechanism involves modulation of transcription factors like Nrf2 and NF-κB, which play critical roles in oxidative stress and inflammation associated with obesity .

Antibacterial Activity

Studies have highlighted the antibacterial potential of this compound derivatives against both Gram-positive and Gram-negative bacteria. Notably, these compounds were found to be more effective against Gram-positive strains such as Bacillus cereus compared to Gram-negative strains like Escherichia coli. The interaction between these compounds and bacterial enzymes suggests a promising avenue for developing new antibacterial agents .

Antifungal Activity

In addition to antibacterial properties, certain derivatives have shown antifungal activity against pathogens like Aspergillus flavus. This expands the therapeutic potential of imidazo[4,5-b]pyridine compounds in treating infections caused by resistant strains .

Synthesis of Novel Derivatives

The synthesis of this compound can be achieved through various methods involving alkylation reactions and cross-coupling techniques. Efficient synthetic routes have been developed that allow for the modification of the imidazo[4,5-b]pyridine scaffold to create a library of derivatives with enhanced biological activities .

Structure-Activity Relationship Studies

The exploration of structure-activity relationships (SAR) is crucial for optimizing the pharmacological properties of these compounds. By systematically varying substituents on the imidazo[4,5-b]pyridine core, researchers can identify key structural features that enhance efficacy and selectivity against specific biological targets .

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine involves its interaction with specific molecular targets such as enzymes or receptors. The bromophenyl group enhances its binding affinity to these targets, leading to inhibition or activation of biological pathways. The imidazo ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Antimicrobial Activity

- 6-Bromo-4-(4-methyl-benzyl)-2-phenyl derivative : Exhibited antimicrobial properties, with structural data (¹H NMR: δ 2.38 ppm for CH₃) confirming substitution patterns.

- Target Compound : While direct antimicrobial data are unavailable, bromophenyl analogs often show enhanced activity due to increased membrane permeability.

Enzyme Inhibition

- MetAPi-13 (2-(Pyridin-2-yl)-1H-imidazo[4,5-b]pyridine): Inhibits methionine aminopeptidases (MetAPs) with IC₅₀ values of 0.1–5 μM, suggesting pyridinyl groups enhance metal-binding affinity.

- 6-(4-Nitrophenoxy) derivatives: Bind to the DprE1 enzyme (tuberculosis target) via nitro group interactions with Cys387, demonstrating the importance of electron-withdrawing substituents.

Cardiovascular Effects

- AR-L 115 BS (Methoxy-methylsulfinyl derivative): Acts as a positive inotrope by increasing cardiac contractility without elevating myocardial oxygen consumption, highlighting the role of sulfinyl groups in vasodilation.

Physicochemical Properties

- Melting Points: Bromo-substituted derivatives (e.g., 6-bromo-2-phenyl analogs) exhibit high thermal stability (>300°C), whereas non-halogenated analogs (e.g., triazole derivatives) have lower melting points.

Biological Activity

The compound 2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine is part of the imidazo[4,5-b]pyridine family, which has garnered significant interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Structural Characteristics

This compound features a brominated phenyl group and an imidazo-pyridine core. This structure is crucial for its interaction with biological targets. The presence of the bromine atom enhances the compound's lipophilicity and may influence its binding affinity to various proteins.

Anticancer Properties

Research indicates that imidazo[4,5-b]pyridine derivatives exhibit potent anticancer activities. For instance, studies have shown that compounds with similar structures can inhibit various cancer cell lines effectively:

- In vitro Antiproliferative Activity : The compound demonstrated selective activity against several human cancer cell lines, including HeLa and SW620 cells. The observed IC50 values ranged from 1.8 to 3.2 μM for different derivatives, suggesting significant antiproliferative potential against colon carcinoma and other cancers .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HeLa | 1.8 |

| This compound | SW620 | 3.2 |

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. In studies assessing antibacterial activity against Gram-positive and Gram-negative bacteria:

- Activity Against Bacteria : The compound exhibited moderate activity against Escherichia coli and Bacillus cereus, with minimum inhibitory concentration (MIC) values indicating potential as an antibacterial agent .

| Bacteria | MIC (μM) |

|---|---|

| E. coli | 50 |

| Bacillus cereus | 75 |

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases involved in cancer progression:

- Protein Kinase Inhibition : The compound has been shown to interact with PAK4 (p21-activated kinase 4), a protein implicated in cell motility and survival. Docking studies suggest that the bromine atom plays a critical role in enhancing binding affinity through van der Waals interactions with key amino acid residues .

Case Studies

Several case studies highlight the therapeutic potential of imidazo[4,5-b]pyridine derivatives:

- Case Study 1 : A study evaluated a series of bromo-substituted imidazo[4,5-b]pyridines for their anticancer effects. Results indicated that compounds with higher bromine substitution showed increased antiproliferative activity across multiple cancer cell lines .

- Case Study 2 : Another investigation focused on the synthesis and biological evaluation of amidino-substituted derivatives. These compounds exhibited selective inhibition against colon cancer cell lines with IC50 values as low as 0.4 μM .

Q & A

Basic: What are the optimized synthetic routes for 2-(4-bromophenyl)-1H-imidazo[4,5-b]pyridine and its derivatives?

Methodological Answer:

The synthesis typically involves condensation reactions between brominated pyridine derivatives and substituted phenyl precursors. For example, 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine can be synthesized via phase-transfer catalysis using 5-bromopyridine-2,3-diamine and benzaldehyde in dimethylformamide (DMF) with p-toluenesulfonic acid as a catalyst . Yields are optimized by controlling stoichiometry (e.g., benzyl chloride in 1.3:1 molar ratio to the precursor) and reaction time (e.g., 12 hours at room temperature) . Post-synthesis purification often employs silica gel chromatography (ethyl acetate/hexane eluent) . Derivatives with amidino or tetrahydropyrimidine substituents are synthesized via nucleophilic substitution, achieving yields of 42–65% .

Basic: How is structural characterization performed for this compound?

Methodological Answer:

Key techniques include:

- NMR spectroscopy : and NMR confirm substituent positions and electronic environments. For example, the 4-bromophenyl group shows distinct aromatic protons at δ 7.19–7.21 ppm (doublets, J = 8.7–8.8 Hz) .

- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+1]) validate molecular weights .

- X-ray diffraction (XRD) : Reveals planar imidazo[4,5-b]pyridine skeletons and NH···N hydrogen bonding in crystal structures .

Advanced: How can DFT calculations resolve discrepancies in experimental spectral data?

Methodological Answer:

Density Functional Theory (DFT) using functionals like B3LYP with 6-31G(d,p) basis sets predicts vibrational modes (IR/Raman) and electronic properties. For example, DFT-calculated bond lengths in the imidazo[4,5-b]pyridine core match XRD data within 0.003 Å, resolving ambiguities in experimental NMR assignments . Discrepancies in chemical shifts (e.g., proton environments near bromine) are addressed by comparing calculated isotropic shielding constants with experimental values .

Advanced: What structure-activity relationships (SAR) are observed for imidazo[4,5-b]pyridines in biological systems?

Methodological Answer:

Modifications at the 2-phenyl and 6/7-positions significantly impact activity:

- Bromine at C7 : Enhances binding to metalloenzymes (e.g., methionine aminopeptidase inhibitors, IC ~78 nM) by increasing halogen bonding .

- Substituents on the phenyl ring : Methoxy or sulfinyl groups improve cardiotonic activity, as seen in analogues like 2-[2-methoxy-4-(methylsulfinyl)phenyl]-1H-imidazo[4,5-c]pyridine, which show 5–10× higher potency than non-substituted derivatives .

Advanced: How to address contradictions in spectroscopic data for structurally similar derivatives?

Methodological Answer:

- Multi-technique validation : Combine NMR, MS, and XRD. For example, ambiguous signals in 6-bromo derivatives are resolved via heteronuclear correlation (HSQC) experiments .

- Temperature-dependent IR/Raman : Study vibrational modes at 4–294 K to distinguish overlapping peaks caused by crystal packing .

- DFT-assisted assignment : Compare experimental IR frequencies (e.g., 1600–1650 cm for C=N stretching) with DFT-predicted values .

Basic: What methods ensure purity assessment of synthesized compounds?

Methodological Answer:

- High-performance liquid chromatography (HPLC) : Purity >97% is confirmed using C18 columns with acetonitrile/water gradients .

- Melting point analysis : Sharp melting points (e.g., >300°C for hydrochloride salts) indicate high crystallinity .

- Elemental analysis : Carbon/hydrogen/nitrogen percentages must align with theoretical values (e.g., CHBrN) within ±0.3% .

Advanced: How do hydrogen bonding and crystal packing influence physicochemical properties?

Methodological Answer:

XRD reveals NH···N hydrogen bonds (2.8–3.0 Å) stabilize planar conformations, enhancing thermal stability (melting points >300°C) . Short Br···Br contacts (3.562 Å) in crystal lattices increase density (1.6–1.8 g/cm) and reduce solubility in polar solvents . Solvent effects are modeled using COSMO-RS to predict solubility in DMSO vs. ethanol .

Advanced: What role does this compound play in metalloenzyme inhibition?

Methodological Answer:

As a biaryl chelator, the imidazo[4,5-b]pyridine scaffold coordinates Co or Mn in methionine aminopeptidase active sites. The bromine atom enhances hydrophobic interactions with enzyme pockets (e.g., = 0.1–5 μM for bacterial MetAPs) . Structure-activity studies show replacing bromine with methylsulfinyl groups improves inhibitory potency by 10-fold .

Advanced: How do solvent and catalyst choices impact synthesis efficiency?

Methodological Answer:

- Solvent effects : DMF increases reaction rates due to high polarity, while ethanol improves crystallization .

- Catalysts : Phase-transfer catalysts (e.g., tetra-n-butylammonium bromide) enhance nucleophilic substitution yields by 15–20% . Selenium dioxide in pyridine selectively oxidizes methyl groups to carboxylates (e.g., 70% yield for methyl-to-carboxylate conversion) .

Basic: How does bromine positioning (C6 vs. C7) affect reactivity and applications?

Methodological Answer:

- C6-bromo derivatives : Favor nucleophilic aromatic substitution (e.g., amination with 1,3-propanediamine, 64.6% yield) .

- C7-bromo derivatives : Exhibit stronger electron-withdrawing effects, enhancing electrophilic reactivity in cross-coupling (e.g., Suzuki-Miyaura) . Biological activity diverges; C7-bromo analogues show superior antimicrobial activity (MIC = 2–4 μg/mL) compared to C6-bromo variants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.